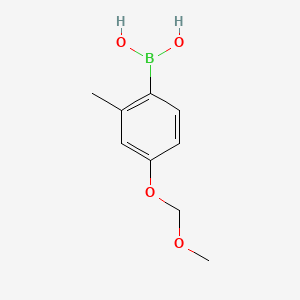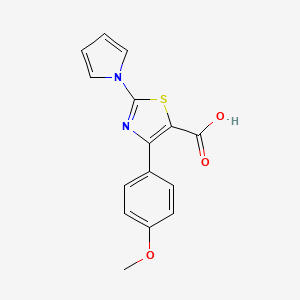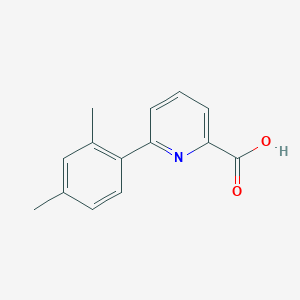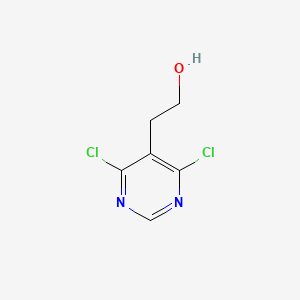
Acide (4-(méthoxyméthoxy)-2-méthylphényl)boronique
Vue d'ensemble
Description
(4-(Methoxymethoxy)-2-methylphenyl)boronic acid is a useful research compound. Its molecular formula is C9H13BO4 and its molecular weight is 196.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(Methoxymethoxy)-2-methylphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Methoxymethoxy)-2-methylphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications de détection
Acides boroniques : sont connus pour leur capacité à former des complexes covalents réversibles avec les diols et d'autres bases de Lewis, ce qui les rend idéaux pour une utilisation dans les applications de détection . Cette propriété permet le développement de capteurs capables de détecter diverses substances biologiques et chimiques. Par exemple, ils peuvent être utilisés pour créer des capteurs fluorescents permettant de détecter les catécholamines comme la dopamine, qui sont d'importants neurotransmetteurs dans le cerveau.
Étiquetage biologique et manipulation des protéines
L'interaction des acides boroniques avec les diols est également exploitée dans l'étiquetage biologique et la manipulation des protéines . En attachant un groupement acide boronique à une molécule d'intérêt, les chercheurs peuvent cibler et étiqueter des protéines spécifiques au sein des cellules. Cela est particulièrement utile pour comprendre la fonction des protéines et les réseaux d'interaction au sein des systèmes biologiques.
Développement thérapeutique
Les acides boroniques ont été utilisés dans le développement de médicaments en raison de leur biocompatibilité et de leur capacité à interagir avec diverses molécules biologiques . Ils ont été impliqués dans la synthèse de composés qui inhibent les enzymes ou interfèrent avec les voies de signalisation cellulaire, offrant des voies potentielles pour le développement de médicaments.
Technologies de séparation
Dans le domaine de la chimie analytique, les acides boroniques peuvent être utilisés pour séparer des mélanges complexes . Leur liaison sélective à certaines molécules permet la purification de composants spécifiques d'un mélange, ce qui est crucial à la fois dans les processus de recherche et industriels.
Science des matériaux
Les acides boroniques sont utilisés comme blocs de construction dans la création de polymères et d'autres matériaux . Leurs propriétés uniques permettent le développement de matériaux sensibles qui peuvent modifier leur comportement en présence de certains stimuli, tels que des variations de pH ou la présence de diols.
Catalyse
Les acides boroniques, y compris les dérivés comme l'acide (4-(méthoxyméthoxy)-2-méthylphényl)boronique, jouent un rôle dans la catalyse . Ils peuvent catalyser diverses réactions chimiques, y compris la fonctionnalisation des diols, des glucides et les réactions d'ouverture de cycle des époxydes. Ceci est dû à leur acidité de Lewis et à leur capacité à former des complexes stables avec les substrats.
Réactions de couplage croisé
Une application importante des acides boroniques est dans les réactions de couplage croisé de Suzuki-Miyaura . Ces réactions sont une pierre angulaire de la chimie organique synthétique moderne, permettant la formation de liaisons carbone-carbone. L'this compound peut agir comme réactif dans ces réactions, contribuant à la synthèse de molécules organiques complexes.
Outils biochimiques
Enfin, les acides boroniques servent d'outils biochimiques dans diverses applications de recherche . Ils peuvent être utilisés pour inhiber les enzymes, modifier les acides nucléiques ou délivrer des molécules dans les cellules. Leur polyvalence les rend précieux dans un large éventail de recherches biochimiques et médicales.
Propriétés
IUPAC Name |
[4-(methoxymethoxy)-2-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-7-5-8(14-6-13-2)3-4-9(7)10(11)12/h3-5,11-12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCGIQQHHJUZFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCOC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675328 | |
| Record name | [4-(Methoxymethoxy)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260374-05-7 | |
| Record name | [4-(Methoxymethoxy)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one](/img/structure/B1463744.png)
![[1-(Phenylsulfanyl)cyclopropyl]methanamine](/img/structure/B1463745.png)

![4-[(2-Methoxyethoxy)methyl]phenylboronic acid](/img/structure/B1463748.png)


![1-[6-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1463753.png)
![2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide](/img/structure/B1463754.png)
![1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1463755.png)

![2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463759.png)
![8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1463763.png)
